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Compound of Interest

Compound Name:
2-(4-Fluoro-3-

methoxyphenyl)acetonitrile

Cat. No.: B2894703 Get Quote

The molecular formula C9H8FNO represents not a single entity, but a diverse landscape of

structural isomers, each with unique chemical properties, reactivity, and potential applications.

For researchers in drug development, understanding this diversity is paramount. The presence

of a fluorine atom, an aromatic ring, and either an amide or oxime functional group within this

compact formula creates a rich scaffold for medicinal chemistry. The strategic placement of

fluorine, in particular, is a cornerstone of modern drug design, used to enhance metabolic

stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5][6]

This guide provides an in-depth exploration of the C9H8FNO isomers. It moves beyond a

simple listing of names to deconstruct the logic of their nomenclature, detail their synthesis, and

provide field-proven insights into their application, grounded in authoritative references.

Part 1: The Foundation of Identity - IUPAC
Nomenclature for C9H8FNO Isomers
The specific arrangement of atoms within the C9H8FNO formula dictates the compound's

function and, critically, its formal identity. The International Union of Pure and Applied Chemistry

(IUPAC) provides a systematic framework for naming these isomers, ensuring unambiguous

communication. The most prevalent isomers of C9H8FNO fall into two main classes:

substituted amides and oximes.

1.1 Amide Nomenclature: Amides are named as derivatives of carboxylic acids by replacing the

'-oic acid' or '-ic acid' suffix with '-amide'.[7][8][9] Substituents on the nitrogen atom are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2894703?utm_src=pdf-interest
https://www.nbinno.com/article/pharmaceutical-intermediates/fluorinated-compounds-pharmaceutical-research-intermediates-ce
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://pubmed.ncbi.nlm.nih.gov/26200936/
https://www.researchgate.net/publication/5811529_The_role_of_fluorine_in_medicinal_chemistry
https://pubmed.ncbi.nlm.nih.gov/18035820/
https://www.researchgate.net/publication/278689316_Tactical_Applications_of_Fluorine_in_Drug_Design_and_Development
https://www.quimicaorganica.net/en-gb/amides-nomenclature-rules.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amides/Nomenclature_of_Amides
https://teachy.ai/en/summaries/high-school/12th-grade/chemistry-en/exploring-amide-nomenclature-theory-and-practice-in-organic-chemistry-62cdc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2894703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


designated with the locant N-.[8] For amides where the carbonyl group is attached to a ring, the

suffix '-carboxamide' is used.[7][10]

1.2 Oxime Nomenclature: Oximes are typically named by adding the word "oxime" after the

name of the corresponding aldehyde or ketone. For isomers derived from ketones, this results

in names like "ethanone oxime".[11] Stereoisomerism (E/Z) is a key consideration for oximes

due to the restricted rotation around the C=N double bond.

The following diagram illustrates the core structural differences between the primary isomer

classes of C9H8FNO.

Core Isomer Scaffolds of C9H8FNO

Positional Isomerism Examples

N-Phenylacetamide
(Acetanilide Core)

N-(2-fluorophenyl)acetamide

 Fluorine Position

N-(3-fluorophenyl)acetamide

 Fluorine Position

N-(4-fluorophenyl)acetamide

 Fluorine Position

N-Methylbenzamide
(Benzamide Core)

2-Fluoro-N-methylbenzamide

 Fluorine Position

3-Fluoro-N-methylbenzamide

 Fluorine Position

4-Fluoro-N-methylbenzamide

 Fluorine Position

Acetophenone Oxime
(Oxime Core)

1-(4-fluorophenyl)ethanone oxime

 Fluorine Position

Click to download full resolution via product page

Figure 1: Core isomeric scaffolds of C9H8FNO and examples of positional isomers.

Part 2: A Deep Dive into Key Isomer Classes
To illustrate the technical nuances of this molecular formula, we will explore three prominent

classes of isomers in detail.

Class I: N-(Fluorophenyl)acetamides
This class, often referred to as fluoroacetanilides, represents a fundamental scaffold in

medicinal chemistry. The position of the fluorine atom on the phenyl ring significantly impacts

the molecule's electronic properties and biological interactions.
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Nomenclature Deconstructed: The IUPAC name N-(4-fluorophenyl)acetamide precisely defines

the structure.[12] "Acetamide" denotes the CH3CONH- group as the principal functional group.

"N-phenyl" indicates a phenyl ring is attached to the nitrogen. "(4-fluoro)" specifies that a

fluorine atom is at the para-position (carbon 4) of that phenyl ring.

Synthesis Protocol: Beckmann Rearrangement A common and efficient method for

synthesizing N-substituted amides is the Beckmann rearrangement of a ketoxime. This reaction

proceeds via an acid-catalyzed rearrangement of the oxime to its corresponding amide.
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Start:
4'-Fluoroacetophenone Oxime

1. Dissolve Oxime
In Dry Dichloromethane (DCM)

2. Add Triflic Anhydride
Dropwise under N2 atmosphere

3. Stir at Room Temperature
Monitor by TLC

4. Quench Reaction
Pour into ice & neutralize with NaHCO3

5. Extraction
Extract with DCM

6. Purification
Column Chromatography

End Product:
N-(4-fluorophenyl)acetamide

Click to download full resolution via product page

Figure 2: General workflow for the synthesis of N-(4-fluorophenyl)acetamide.
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Detailed Step-by-Step Methodology:[13]

Preparation: An oven-dried round-bottom flask is charged with the starting ketoxime, 1-(4-

fluorophenyl)ethanone oxime (1.0 eq), and dissolved in dry dichloromethane (DCM).

Reagent Addition: Trifluoromethanesulfonic (triflic) anhydride (1.0 eq) dissolved in dry DCM

is added dropwise to the stirred solution under a nitrogen atmosphere over 10-15 minutes.

Reaction: The mixture is stirred at room temperature. The reaction's progress is monitored

by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice and

neutralized with a 10% aqueous solution of sodium bicarbonate (NaHCO3).

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times

with DCM. The combined organic extracts are dried over anhydrous sodium sulfate and

filtered.

Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel to yield the pure N-(4-

fluorophenyl)acetamide.

Data Summary Table:

Property Value Source(s)

IUPAC Name N-(4-fluorophenyl)acetamide [12]

CAS Number 351-83-7 [12]

Molecular Weight 153.15 g/mol [12]

Appearance White to off-white solid [14]

Melting Point 153-155 °C PubChem

Solubility
Soluble in ethanol, acetone;

limited in water
[14]
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Field Insights and Applications: Fluorinated acetanilides are significant building blocks in

pharmaceutical synthesis.[14] The fluorine atom enhances lipophilicity and can block sites of

metabolic oxidation, improving a drug's pharmacokinetic profile.[4][5][14] Studies on the

metabolism of 4-fluoroacetanilide in rats have shown that it undergoes N-deacetylation and

subsequent defluorination to form metabolites of paracetamol, highlighting the complex

metabolic pathways these compounds can enter.[15] Derivatives of this scaffold have been

investigated for various biological activities, including antibacterial and anticancer properties.

[16][17] However, it is crucial to note that many N-(fluorophenyl)acetamide isomers are

classified as irritants to the skin, eyes, and respiratory system.[12][18][19]

Class II: Fluoro-N-methylbenzamides
In this class, the core is a benzamide, with the fluorine on the phenyl ring and a methyl group

on the amide nitrogen. These subtle structural shifts lead to vastly different applications

compared to the acetanilides.

Nomenclature Deconstructed: For 4-fluoro-N-methylbenzamide, "benzamide" is the parent

name, derived from benzoic acid.[7] "4-fluoro" indicates the fluorine's para-position on the

benzene ring, and "N-methyl" specifies a methyl group is attached to the amide nitrogen.

Synthesis Protocol: Multi-step Industrial Preparation The synthesis of compounds like 4-amino-

2-fluoro-N-methylbenzamide, a key pharmaceutical intermediate, often involves a multi-step

pathway suitable for large-scale production.
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Start:
2-Fluoro-4-nitrotoluene

1. Oxidation
KMnO4, Phase Transfer Catalyst

Intermediate:
2-Fluoro-4-nitrobenzoic acid

2. Chlorination & Amination
Thionyl Chloride, then Methylamine Gas

Intermediate:
2-Fluoro-N-methyl-4-nitrobenzamide

3. Reduction
Pd/C Catalytic Hydrogenation

End Product:
4-Amino-2-fluoro-N-methylbenzamide

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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